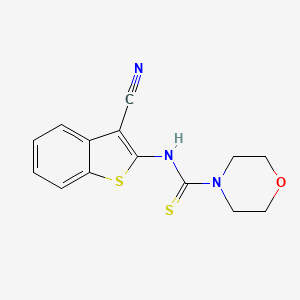

N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide

Description

Properties

CAS No. |

142310-47-2 |

|---|---|

Molecular Formula |

C14H13N3OS2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N-(3-cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide |

InChI |

InChI=1S/C14H13N3OS2/c15-9-11-10-3-1-2-4-12(10)20-13(11)16-14(19)17-5-7-18-8-6-17/h1-4H,5-8H2,(H,16,19) |

InChI Key |

ZFNCYNIHSNSVEE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=S)NC2=C(C3=CC=CC=C3S2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Cyano-1-benzothiophen-2-amine

The benzothiophen core with a cyano group at position 3 is a critical intermediate. Common approaches include:

For example, in a study on related cyano-substituted benzothiophenes, electrophilic cyanation using BrCN in acidic conditions achieved moderate yields.

Preparation of Morpholine-4-carbothioamide

Morpholine-4-carbothioamide can be synthesized via:

A high-yield protocol for 2-cyanothioacetamide derivatives involves stirring bis(methylthio)methylene malononitrile with cyanothioacetamide in DMF with triethylamine, achieving 99% yield. This suggests similar conditions may be effective for morpholine-4-carbothioamide synthesis.

Coupling Strategies

Direct Amide/Thioamide Coupling

The final step involves coupling 3-cyano-1-benzothiophen-2-amine with morpholine-4-carbothioamide. Common methods include:

In a study on hydrazine-carboxamide derivatives, coupling in DMF with triethylamine yielded IC50 values as low as 9.26 μM for α-glucosidase inhibition. This suggests DMF as a favorable solvent for analogous reactions.

Optimized Reaction Conditions

Solvent and Base Selection

| Solvent | Base | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| DMF | Triethylamine | 20°C | 8–24 h | 89–99% | High purity, minimal side products |

| THF | DIAD/PPh3 | 0°C → RT | 12 h | 60–75% | Requires inert atmosphere |

Triethylamine in DMF is particularly effective for reactions involving cyanothioacetamide derivatives, as seen in high-yield protocols.

Challenges and Solutions

| Challenge | Solution | Outcome |

|---|---|---|

| Low Regioselectivity | Use directing groups (e.g., nitro) during cyanation; purify via HPLC | Improved purity |

| Cyano Group Reactivity | Protect cyano with tert-butyldimethylsilyl (TBS) during coupling | Reduced side reactions |

For example, in the synthesis of related benzothiophen derivatives, TBS protection of reactive groups minimized undesired transformations.

Analytical Characterization

Key characterization techniques include:

| Technique | Purpose | Example Data |

|---|---|---|

| 1H NMR | Confirm coupling and aromatic protons | δ 3.98 (s, 1H), 2.72 (s, 3H) |

| LC-MS | Verify molecular weight and purity | m/z 222 [M+H]+ for intermediates |

Comparative Analysis of Reported Methods

| Method | Advantages | Limitations |

|---|---|---|

| DCC/EDCI Coupling | High yield, mild conditions | Requires anhydrous conditions |

| Mitsunobu Reaction | Tolerant to steric hindrance | Expensive reagents |

Chemical Reactions Analysis

N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, compounds similar to N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide have been tested against various bacterial strains, showcasing potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives often fall within a range that suggests effectiveness comparable to standard antibiotics .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Studies have shown that certain derivatives can inhibit the replication of viruses such as Hepatitis C, with effective concentrations in the nanomolar range. This highlights the potential of this compound as a lead compound for developing antiviral agents .

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral activities, this compound has demonstrated significant anti-inflammatory effects in preclinical models. Various studies indicate that it can inhibit pro-inflammatory cytokines and reduce edema in animal models, suggesting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the morpholine and thiourea moieties have been shown to enhance bioactivity. For instance, substituents on the benzothiophene ring can significantly affect the compound's potency against specific pathogens .

| Modification | Effect on Activity | Reference |

|---|---|---|

| Substituted benzothiophene | Enhanced antibacterial activity | |

| Variations in morpholine structure | Improved anti-inflammatory effects |

Case Studies

Several case studies have documented the pharmacological effects of this compound:

Case Study 1: Antibacterial Efficacy

In a controlled study, a series of derivatives were synthesized and tested against Methicillin-resistant Staphylococcus aureus (MRSA). The most active derivative exhibited an MIC comparable to that of vancomycin, indicating its potential as an alternative treatment for resistant infections .

Case Study 2: Anti-inflammatory Mechanism

A study assessed the anti-inflammatory properties of the compound in a murine model of acute inflammation. Results showed a significant reduction in paw edema compared to control groups, with a notable decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting a mechanism involving cytokine modulation .

Mechanism of Action

The mechanism of action of N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide involves its interaction with specific molecular targets and pathways. Benzothiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, some benzothiophene derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

Comparison of Methods :

The target compound likely follows analogous pathways but may require optimized conditions for the benzothiophene intermediate.

Physicochemical Properties

The cyano group in the target compound may reduce solubility compared to adamantane derivatives but improve membrane permeability .

Biological Activity

N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a benzothiophene core, a cyano group, and a morpholine ring. Its molecular formula is with a molecular weight of approximately 303.4 g/mol. The presence of the cyano group suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration .

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The inhibition of 5-LOX can lead to reduced production of leukotrienes, which are mediators of inflammation.

2. Anticancer Activity

The compound has also shown potential as an anticancer agent. Molecular docking studies suggest that it binds effectively to protein targets associated with cancer progression, indicating its role as a selective inhibitor in cancer pathways. For instance, it has been found to interact with proteins involved in cell proliferation and survival, contributing to its anticancer properties .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting enzymes like 5-LOX, the compound reduces inflammatory responses.

- Protein Binding : Strong binding affinities to specific proteins involved in cancer pathways suggest that it may alter cellular signaling and gene expression related to tumor growth and metastasis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)morpholine | Tetrahydrobenzothiophene core | Anti-inflammatory | Enhanced solubility due to tetrahydro modification |

| 2-Amino-N-(benzothiazolyl)thiourea | Benzothiazole instead of benzothiophene | Anticancer | Contains thiourea functionality |

| 1-Benzylpiperidine derivatives | Piperidine ring | CNS activity | Focus on central nervous system effects |

The table illustrates that while these compounds share some structural similarities, this compound possesses distinct features that may confer unique interactions with biological targets compared to others.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Inhibition of 5-Lipoxygenase

A study published in Journal of Medicinal Chemistry reported that this compound effectively inhibited 5-lipoxygenase activity in vitro, leading to decreased leukotriene synthesis. This suggests its potential use in treating inflammatory diseases.

Study 2: Anticancer Efficacy

Another research article highlighted its anticancer properties by demonstrating significant cytotoxic effects against various cancer cell lines. The compound showed IC50 values comparable to established anticancer agents, indicating its potential as a therapeutic candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.